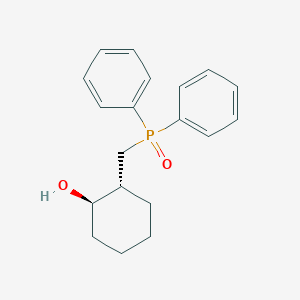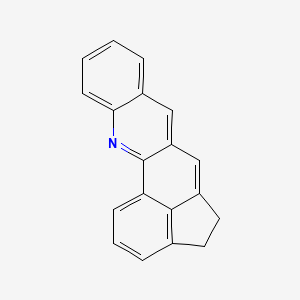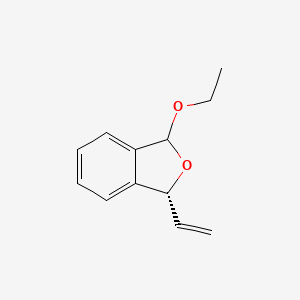
(1R)-1-ethenyl-3-ethoxy-1,3-dihydro-2-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-1-Ethoxy-3-vinyl-1,3-dihydroisobenzofuran is an organic compound belonging to the class of dihydroisobenzofurans. This compound is characterized by the presence of an ethoxy group and a vinyl group attached to a dihydroisobenzofuran ring system. The stereochemistry of the compound is specified by the (3R) configuration, indicating the spatial arrangement of the substituents around the chiral center at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-Ethoxy-3-vinyl-1,3-dihydroisobenzofuran typically involves the following steps:
Formation of the Dihydroisobenzofuran Ring: The dihydroisobenzofuran ring can be synthesized through a cyclization reaction of an appropriate precursor, such as a substituted benzaldehyde and an alkyne, under acidic or basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Vinyl Group Addition: The vinyl group can be added through a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of (3R)-1-Ethoxy-3-vinyl-1,3-dihydroisobenzofuran may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the ethoxy group or the vinyl group is oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group, or reduce the dihydroisobenzofuran ring to a fully saturated isobenzofuran.
Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted or fully saturated isobenzofuran derivatives.
Substitution: Formation of amine or thiol-substituted derivatives.
Scientific Research Applications
(3R)-1-Ethoxy-3-vinyl-1,3-dihydroisobenzofuran has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (3R)-1-Ethoxy-3-vinyl-1,3-dihydroisobenzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The vinyl group and the ethoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
(3S)-1-Ethoxy-3-vinyl-1,3-dihydroisobenzofuran: The enantiomer of the compound with (3S) configuration.
1-Ethoxy-3-vinyl-1,3-dihydroisobenzofuran: A compound without specified stereochemistry.
1-Methoxy-3-vinyl-1,3-dihydroisobenzofuran: A similar compound with a methoxy group instead of an ethoxy group.
Uniqueness: (3R)-1-Ethoxy-3-vinyl-1,3-dihydroisobenzofuran is unique due to its specific (3R) stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of both an ethoxy group and a vinyl group provides versatility in chemical reactions, making it a valuable compound in synthetic chemistry and research applications.
Properties
CAS No. |
915725-77-8 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(1R)-1-ethenyl-3-ethoxy-1,3-dihydro-2-benzofuran |
InChI |
InChI=1S/C12H14O2/c1-3-11-9-7-5-6-8-10(9)12(14-11)13-4-2/h3,5-8,11-12H,1,4H2,2H3/t11-,12?/m1/s1 |
InChI Key |
PXZONPKILMXMAC-JHJMLUEUSA-N |
Isomeric SMILES |
CCOC1C2=CC=CC=C2[C@H](O1)C=C |
Canonical SMILES |
CCOC1C2=CC=CC=C2C(O1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


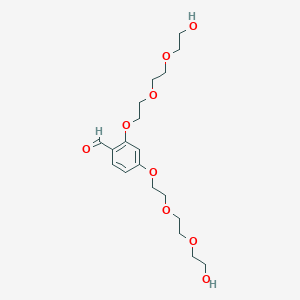

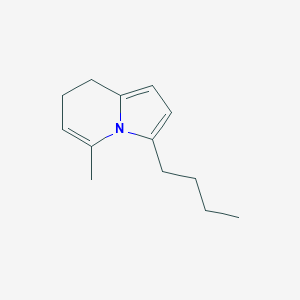

![7H-Pyrano[4,3-d]isoxazol-7-one, 3-(2,6-dichlorophenyl)-4,5-dihydro-](/img/structure/B12894704.png)
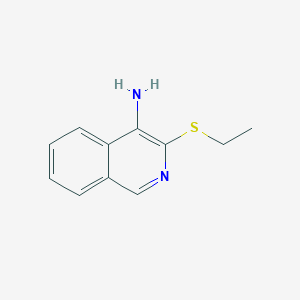

![4-[(2,5-Dioxopyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12894722.png)
![[(5R)-5-Phenyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12894723.png)
![Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate](/img/structure/B12894732.png)
![3-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B12894733.png)
